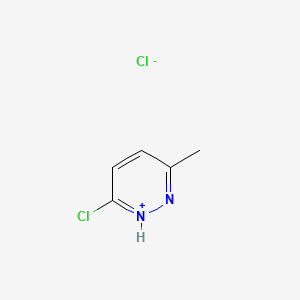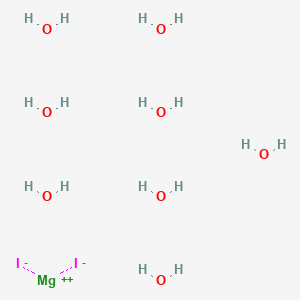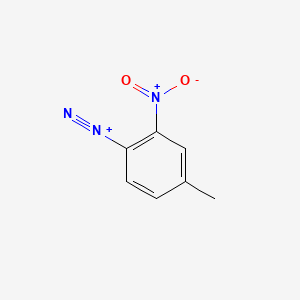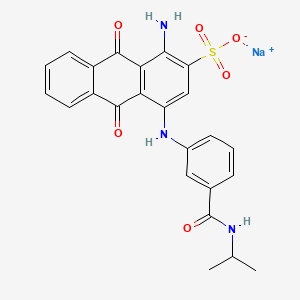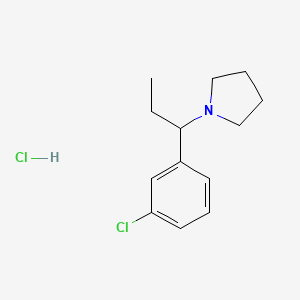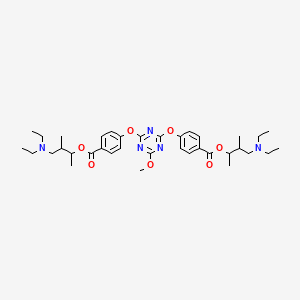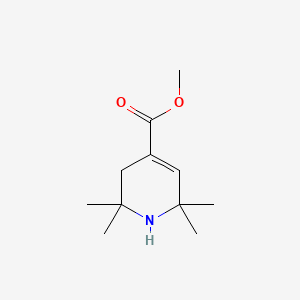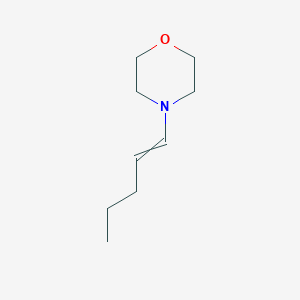
Cyclononadecanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclononadecanone is a macrocyclic ketone with the chemical formula C19H36O It is a large-ring compound that is often used in the fragrance industry due to its musky odor
Vorbereitungsmethoden
Cyclononadecanone can be synthesized through several methods. One common synthetic route involves the dehydroxylation of acyloin. For example, a solution of acyloin in dry dichloromethane can be treated with trimethylsilyl iodide to yield this compound . Industrial production methods often involve the use of vegetable oils as raw materials, which are subjected to ozonization and reduction reactions, followed by cyclization and separation processes .
Analyse Chemischer Reaktionen
Cyclononadecanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions with different reagents to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Cyclononadecanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other macrocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is widely used in the fragrance industry due to its musky odor.
Wirkmechanismus
The mechanism of action of cyclononadecanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, leading to increased permeability and leakage of cellular contents . Its potential antitumor effects could be related to its ability to interfere with cellular signaling pathways involved in cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Cyclononadecanone can be compared with other macrocyclic ketones such as cyclopentadecanone and cycloheptadecanone. These compounds share similar structural features but differ in ring size and specific chemical properties. This compound is unique due to its larger ring size, which can influence its reactivity and interaction with biological targets.
Similar compounds include:
- Cyclopentadecanone
- Cycloheptadecanone
- Cyclododecanone
Eigenschaften
CAS-Nummer |
6907-38-6 |
|---|---|
Molekularformel |
C19H36O |
Molekulargewicht |
280.5 g/mol |
IUPAC-Name |
cyclononadecanone |
InChI |
InChI=1S/C19H36O/c20-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-19/h1-18H2 |
InChI-Schlüssel |
WCBYKNQJGAGAKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCCCCCC(=O)CCCCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


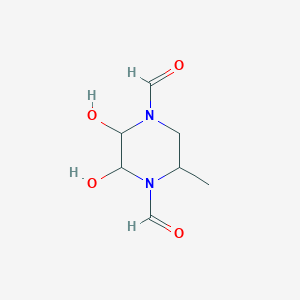
![2-Naphthalenecarboxamide, 4-[[2-(aminocarbonyl)-5-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B13790597.png)
![2-{(2-Hydroxybenzoyl)[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13790603.png)
